molecular formula C13H21N3O B15276307 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B15276307
M. Wt: 235.33 g/mol
InChI Key: LORXODRSKZVBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an isopropyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with isopropyl-substituted pyrimidinone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature to increase yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one
  • 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one
  • 2-(1-Aminocyclohexyl)-6-(tert-butyl)-3,4-dihydropyrimidin-4-one

Uniqueness

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H21N3O/c1-9(2)10-8-11(17)16-12(15-10)13(14)6-4-3-5-7-13/h8-9H,3-7,14H2,1-2H3,(H,15,16,17)

InChI Key

LORXODRSKZVBNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)C2(CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.